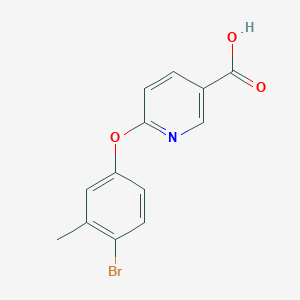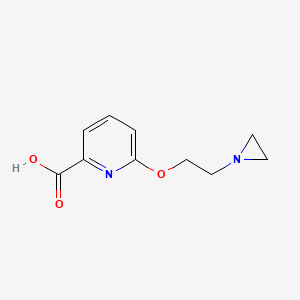
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 . It is categorized under carboxylic acids .
Molecular Structure Analysis
The molecular structure of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is represented by the formula C10H12N2O3 . The molecular weight of this compound is 208.217 .Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives, including 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, are known to be highly reactive towards nucleophiles . This reactivity is mainly due to the high strain energy of the aziridine ring, which promotes ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid include a molecular weight of 208.217 and a molecular formula of C10H12N2O3 .Aplicaciones Científicas De Investigación
Catalytic Applications
- Metal–Organic Frameworks (MOFs) as Catalysts : MOFs, such as [Cu30] nanocages, have shown potential in catalyzing the cycloaddition reaction of CO2 and aziridines, including 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives. This process converts CO2 into valuable oxazolidinones, illustrating MOFs' application in environmental protection and chemical synthesis (Xu et al., 2016).
Synthesis of Bioactive Molecules
Synthesis of Chiral Molecules : The regioselective ring-opening of aziridines, such as 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, has been used in the synthesis of bioactive molecules. For example, it enables the efficient asymmetric synthesis of the antibiotic edeine D fragment and other medicinally important frameworks (Mao et al., 2018).
Enantiodiscrimination of α-Racemic Carboxylic Acids : Enantiopure aziridin-2-yl methanols, possibly derived from similar aziridine compounds, are effective for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This highlights their role in stereochemistry and drug synthesis (Malinowska et al., 2020).
Pharmaceutical Research
- Synthesis of Azaindoles for Pharmacological Applications : Aziridines, like 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, can be used to synthesize 2,5-disubstituted 6-azaindoles, which are pharmacologically significant. This process involves cyclizations of aziridin-2-yl dipropargylic alcohols, indicating the versatility of aziridines in pharmaceutical research (Lee et al., 2012).
Development of Novel Drugs
- Synthesis of Antitumor Agents : Aziridines like 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid have been used in the synthesis of azabicyclic ring systems of antitumor agents such as azinomycins. This demonstrates their crucial role in the development of novel anticancer drugs (Coleman et al., 1999).
Propiedades
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGXNMTXGARTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
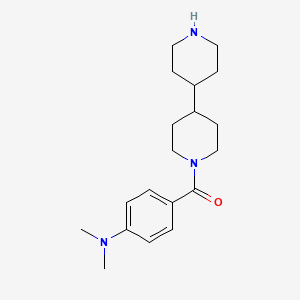
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
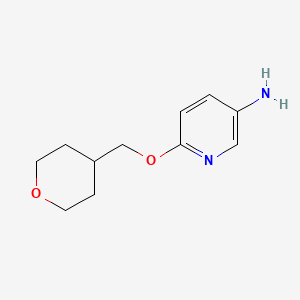

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)

![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)
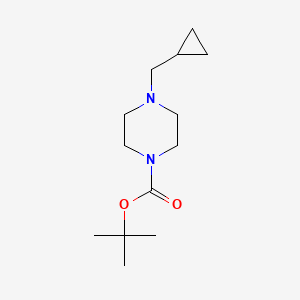
amine](/img/structure/B1393447.png)
